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Compound of Interest

Compound Name: 2-Ethylbenzofuran-6-amine

Cat. No.: B2405383 Get Quote

This guide provides a detailed technical overview of the predicted spectroscopic data for 2-
Ethylbenzofuran-6-amine, a molecule of interest in medicinal chemistry and materials

science. As experimental data for this specific compound is not readily available in public

databases, this document serves as a comprehensive, theory-backed reference for

researchers, scientists, and drug development professionals. The predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are derived from the

analysis of its constituent chemical moieties—the 2-ethylbenzofuran core and the 6-amino

substituent—supported by established principles of spectroscopy and data from analogous

structures.

Introduction: The Structural Rationale
2-Ethylbenzofuran-6-amine combines the heterocyclic benzofuran scaffold with an ethyl

group at the 2-position and an amino group at the 6-position. The benzofuran moiety is a

privileged structure in numerous biologically active compounds. The strategic placement of the

ethyl and amino groups is expected to modulate the electronic properties and biological activity

of the core structure. Accurate spectroscopic data is paramount for the unambiguous

identification and characterization of this molecule in any synthetic or analytical workflow. This

guide aims to provide a robust, predictive dataset to facilitate such endeavors.

Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 2-Ethylbenzofuran-6-amine.

These predictions are based on the known spectral characteristics of 2-ethylbenzofuran,
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aniline, and related substituted benzofurans.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The predicted ¹H and ¹³C NMR spectra are based on the principle of

substituent effects on aromatic systems. The electron-donating amino group at the 6-position is

expected to significantly influence the chemical shifts of the aromatic protons and carbons,

particularly those at the ortho and para positions relative to it.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Predicted
Coupling
Constants (J,
Hz)

~7.30 d 1H H-4 J ≈ 8.5 Hz

~6.85 d 1H H-7 J ≈ 2.0 Hz

~6.70 dd 1H H-5 J ≈ 8.5, 2.0 Hz

~6.35 s 1H H-3

~3.70 (broad) s 2H -NH₂

~2.75 q 2H -CH₂-CH₃ J ≈ 7.5 Hz

~1.30 t 3H -CH₂-CH₃ J ≈ 7.5 Hz

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~160.0 C-2

~155.5 C-7a

~145.0 C-6

~122.0 C-3a

~120.0 C-4

~114.0 C-5

~111.5 C-7

~101.0 C-3

~22.0 -CH₂-CH₃

~12.0 -CH₂-CH₃

Infrared (IR) Spectroscopy
The predicted IR spectrum of 2-Ethylbenzofuran-6-amine will exhibit characteristic absorption

bands corresponding to its key functional groups. The analysis is based on typical frequencies

for aromatic amines and substituted benzofurans.[1][2]

Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3350 Medium
N-H asymmetric and

symmetric stretching

3050 - 3000 Medium Aromatic C-H stretching

2970 - 2850 Medium
Aliphatic C-H stretching (ethyl

group)

1620 - 1600 Strong
N-H bending (scissoring) and

C=C stretching

1580 - 1450 Strong Aromatic C=C stretching

1335 - 1250 Strong Aromatic C-N stretching

~1100 Strong C-O-C stretching (benzofuran)

900 - 675 Strong
Aromatic C-H out-of-plane

bending

Mass Spectrometry (MS)
The predicted electron ionization (EI) mass spectrum of 2-Ethylbenzofuran-6-amine is

expected to show a prominent molecular ion peak and characteristic fragmentation patterns

arising from both the ethylbenzofuran and aniline moieties.

Predicted Mass Spectrometry Data (EI)

m/z Predicted Identity

161 [M]⁺ (Molecular Ion)

146 [M - CH₃]⁺ (Loss of a methyl radical)

132 [M - C₂H₅]⁺ (Loss of an ethyl radical)

117 [M - C₂H₅ - NH]⁺ or [M - CH₃ - HCN]⁺

91 Tropylium ion or other C₇H₇⁺ isomers
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The molecular ion at m/z 161 is expected to be of significant intensity. The base peak is likely

to be the fragment resulting from the loss of a methyl radical (m/z 146) via benzylic cleavage,

which is a common fragmentation pathway for ethyl-substituted aromatic systems.

Experimental Methodologies: A Self-Validating
Approach
To experimentally verify the predicted data, the following protocols are recommended. These

methods are designed to be robust and provide high-quality, reproducible data.

NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of 2-Ethylbenzofuran-6-amine in approximately 0.7

mL of deuterated chloroform (CDCl₃). The use of a high-purity solvent is crucial to avoid

extraneous signals.

Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a

broadband probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 32 scans, a spectral width of 16 ppm, and a relaxation delay of 2

seconds.

To confirm the presence of the amine protons, a D₂O exchange experiment can be

performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -

NH₂ signal should disappear or significantly diminish.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2

seconds.
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For unambiguous assignment of quaternary carbons and CH/CH₂/CH₃ groups, an

Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer

(DEPT) experiment is recommended.

Sample Preparation

Data Acquisition (500 MHz Spectrometer)

Data Processing & Analysis

Weigh 5-10 mg
of Sample

Dissolve in
0.7 mL CDCl₃

Transfer to
NMR Tube

¹H NMR
Acquisition

¹³C NMR
Acquisition

D₂O Exchange
(optional)

Fourier Transform

DEPT/APT
(optional)

Phase & Baseline
Correction

Peak Integration
& Chemical Shift Assignment

Instrument Setup Sample Analysis Data Output

Clean ATR
Crystal

Record Background
Spectrum

Apply Sample
to Crystal

Record Sample
Spectrum

Generate Absorbance/
Transmittance Spectrum

Sample Introduction Mass Spectrometry Data Analysis

GC Injection Electron Ionization
(70 eV)

Quadrupole
Mass Analysis Detection Generate Mass

Spectrum
Identify Molecular Ion

& Fragmentation Pattern
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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